molecular formula C17H25NO4 B2363153 N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097872-78-9

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No. B2363153
CAS RN: 2097872-78-9
M. Wt: 307.39
InChI Key: QAKYOCWRRZZOPV-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its pharmacological properties. It is a potent allosteric modulator of the GABA-A receptor, which is an important neurotransmitter in the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis of carboxamide derivatives related to cis-permethrin, investigating their larvicidal properties against mosquito larvae (Taylor, Hall, & Vedres, 1998). The synthesis involves the reaction of acid chloride of permethrin acid with various arylamines, including the use of electron-donating and electron-withdrawing substituents on the phenyl ring. This study highlights the potential of cyclopropylcarboxamides in pest control applications.

Crystal Structure Analysis

The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was characterized, revealing the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009). Such studies are crucial for understanding the spatial arrangement of atoms in molecules and their implications for reactivity and interaction.

Anodic Oxidation Studies

Anodic oxidation of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, another related compound, was reinvestigated, highlighting the electrochemical behavior and product formation of cyclopropane derivatives under oxidative conditions (Binns, Brettle, & Cox, 1968). Such studies are vital for the development of new synthetic methodologies in organic chemistry.

Antiproliferative Activity

A molecule structurally similar to the one , 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized and found to exhibit significant inhibitory activity against some cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021). This highlights the potential of cyclopropane-1-carboxamide derivatives in medicinal chemistry, particularly in the development of new anticancer agents.

Mechanistic Insights in Photochemistry

The photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate provides insights into the behavior of cyclopropenes under photochemical conditions, leading to products such as 2-methoxy-5-methyl-4-phenylfuran (Pincock & Moutsokapas, 1977). These studies are essential for understanding the fundamental reactions of cyclopropane and cyclopropene derivatives under various conditions.

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(22-4,12-20-2)11-18-15(19)17(9-10-17)13-7-5-6-8-14(13)21-3/h5-8H,9-12H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKYOCWRRZZOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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